molecular formula C11H12F3NO2 B2470043 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide CAS No. 2183927-11-7

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2470043
CAS RN: 2183927-11-7
M. Wt: 247.217
InChI Key: YBOSBHOLNBQLQT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide, also known as A-317491, is a small molecule antagonist of the purinergic P2X3 receptor. This receptor is expressed in sensory neurons and plays a crucial role in pain sensation. A-317491 has been studied extensively for its potential use as a therapeutic agent in the treatment of chronic pain.

Mechanism of Action

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide acts as an antagonist of the purinergic P2X3 receptor, which is expressed in sensory neurons. This receptor plays a crucial role in pain sensation, and its activation leads to the release of neurotransmitters that signal pain. By blocking the activity of this receptor, 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide reduces pain sensation.
Biochemical and Physiological Effects:
2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. Additionally, it has been shown to have a low potential for addiction and abuse, making it an attractive alternative to opioid-based pain medications. 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide is its specificity for the purinergic P2X3 receptor, which allows for more targeted and precise experiments. However, one limitation is that it may not be effective in all types of pain, as the P2X3 receptor is not the only receptor involved in pain sensation.

Future Directions

1. Further studies on the efficacy of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide in different types of pain, such as cancer pain and migraine.
2. Investigation of the potential use of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide in combination with other pain medications to enhance its effectiveness.
3. Development of more potent and selective P2X3 receptor antagonists.
4. Studies on the long-term safety and tolerability of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide.
5. Investigation of the potential use of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide in other conditions, such as depression and anxiety, where the P2X3 receptor may play a role.

Synthesis Methods

The synthesis of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2,2,2-trifluoroethylamine with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential use as a therapeutic agent in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. Additionally, 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a low potential for addiction and abuse, making it an attractive alternative to opioid-based pain medications.

properties

IUPAC Name

2-ethoxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOSBHOLNBQLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide

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